Product packaging for kaempferol 7-O-glucoside(Cat. No.:CAS No. 16290-07-6)

kaempferol 7-O-glucoside

Cat. No.: B191667
CAS No.: 16290-07-6
M. Wt: 448.4 g/mol
InChI Key: YPWHZCPMOQGCDQ-HMGRVEAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 7-O-beta-D-glucopyranoside is a kaempferol O-glucoside that is kaempferol attached to a beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage. It has a role as a metabolite, a radical scavenger and a plant metabolite. It is a beta-D-glucoside, a kaempferol O-glucoside, a monosaccharide derivative, a trihydroxyflavone and a member of flavonols. It is functionally related to a beta-D-glucose.
kaempferol 7-O-glucoside is a natural product found in Spiranthes vernalis, Allium hirtifolium, and other organisms with data available.
See also: Ginkgo (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B191667 kaempferol 7-O-glucoside CAS No. 16290-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWHZCPMOQGCDQ-HMGRVEAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029781
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16290-07-6
Record name Kaempferol 7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16290-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 7-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAEMPFEROL 7-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZF1QN1Z8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation and Structural Elucidation of Kaempferol 7 O Glucoside

Sources and Natural Occurrence of Kaempferol (B1673270) 7-O-Glucoside

This flavonoid is not confined to a single plant but is distributed across a diverse range of species, where it resides in various tissues.

Kaempferol 7-O-glucoside has been identified in a multitude of plant species. It is a known constituent of Cudrania tricuspidata and Agrimonia pilosa. caymanchem.combertin-bioreagent.com Research has confirmed its presence in the leaves of Cudrania tricuspidata and the rhizomes of Smilax china L. aminer.orgnih.gov Furthermore, it has been isolated from the medicinal plant Securigera securidaca, specifically from its seeds, where it is considered a major bioactive compound. nih.govnih.govlongdom.org

The compound is also found in the flowers of Cassia renigera, the herbs of Hosta plantaginea, and within Ribes species. researchgate.netmdpi.com Studies on Lantana camara have identified a related compound, kaempferol-6-methoxy-7-O-glucoside, in its flowers. orientjchem.orgresearchgate.net While some studies on Ribes have detected kaempferol-7-glucoside, others have reported the presence of kaempferol-3-glucoside and other derivatives. mdpi.compreprints.org Additionally, this glucoside can be found in the fern Asplenium rhizophyllum and has been isolated from the leaves of Ginkgo biloba. wikipedia.orguni-regensburg.de

Here is an interactive table summarizing the plant sources of this compound:

Environmental factors and growing conditions can also influence the phytochemical profile of plants. For instance, in Ribes species, variations in cultivars, growth conditions, and maturation stages can lead to alterations in the concentrations of flavonols like kaempferol and its derivatives. scielo.br One study noted that an extract from Ribes 'Erkeeni', which contained a wide array of phenolic compounds including populnin (this compound), exhibited high bioactivity, suggesting a synergistic effect of its constituents. researchgate.net

Extraction and Purification Methodologies for this compound

The isolation of this compound from its natural sources involves a multi-step process, beginning with extraction to liberate the compound from the plant matrix, followed by purification to achieve a high degree of purity.

Traditional methods for extracting flavonoids like this compound heavily rely on the use of solvents. Reflux extraction with methanol (B129727) has been employed to obtain this compound from the flowers of Lantana camara. orientjchem.org In another instance, the rhizomes of Smilax china L. were subjected to extraction, leading to a flavonoid-rich fraction from which kaempferol-7-O-beta-D-glucoside was isolated. nih.gov Similarly, solvent extraction is a key step in isolating compounds from the flowers of Hosta plantaginea. cabidigitallibrary.org The maceration of dried leaves and twigs of Lindera neesiana with 60% ethanol (B145695) is another example of a conventional solvent-based extraction method. mdpi.com

To improve efficiency and yield, more advanced extraction techniques have been explored. Supercritical fluid extraction (SFE) using ethanol as a co-solvent has been investigated for obtaining kaempferol and its glycosides. ftb.com.hr While the yield from SFE was comparable to conventional methods, it required significantly less solvent and time. ftb.com.hr Other modern techniques such as ultrasound-assisted extraction and microwave-assisted extraction are also utilized in the broader field of flavonoid extraction. ftb.com.hr

Following extraction, a variety of chromatographic techniques are essential for the purification of this compound. Column chromatography is a fundamental step. For instance, the methanolic extract of Lantana camara flowers was subjected to column chromatography on silica (B1680970) gel to isolate kaempferol-6-methoxy-7-O-glucoside. orientjchem.org Similarly, extracts from Lindera neesiana were purified using various column chromatographic methods, including MCI gel, Sephadex LH-20, and silica gel. mdpi.com

High-performance liquid chromatography (HPLC) is a powerful tool for both purification and quantification. It has been used to identify kaempferol-7-O-glucoside in Cassia renigera. impactfactor.org Preparative HPLC was used to isolate flavonoids from marigold flowers. researchgate.net High-speed counter-current chromatography (HSCCC) has also proven effective. For example, kaempferol-7-O-glucoside was successfully purified from the flowers of Paeonia suffruticosa using an HSCCC method. nih.gov Furthermore, macroporous resin adsorption has been utilized in the separation and purification process of flavonoids.

Here is an interactive table summarizing the extraction and purification methods for this compound:

Purity Assessment and Enrichment

The isolation and purification of this compound from complex plant extracts necessitate multi-step chromatographic procedures. Initial extraction is typically performed with solvents like ethanol, followed by partitioning with solvents of varying polarities to achieve a preliminary separation. nih.govmdpi.com

Thin Layer Chromatography (TLC) is a fundamental technique for the initial assessment of purity and for monitoring the progress of separation. In one study, co-TLC with authentic samples was used to identify the sugar moieties after acid hydrolysis of the glycoside. nih.gov The separated spots on the TLC plate can be visualized under UV light or by using specific spray reagents.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification and quantification of this compound. sigmaaldrich.comextrasynthese.com Reversed-phase columns, such as C18, are commonly employed with a mobile phase typically consisting of a gradient mixture of acidified water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com The purity of the isolated compound is determined by the presence of a single, sharp peak in the HPLC chromatogram. Commercial standards for this compound are often certified with a purity of ≥90.0% or ≥98% as determined by HPLC. sigmaaldrich.comextrasynthese.com

Enrichment of this compound often involves column chromatography techniques such as silica gel, Sephadex LH-20, and MCI gel chromatography. nih.govmdpi.com These methods separate compounds based on their polarity, size, and adsorption properties, allowing for the isolation of the target glycoside from other phytochemicals present in the extract.

Spectroscopic Characterization of this compound

Once a pure sample of this compound is obtained, its chemical structure is elucidated using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.

¹H NMR (Proton NMR) provides information about the number and types of protons and their neighboring environments. The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the kaempferol aglycone and the protons of the glucose moiety. For instance, the A'A'B'B' system of the B-ring is typically observed as two doublets. nih.gov The anomeric proton of the glucose unit is a key signal for determining the stereochemistry of the glycosidic linkage. nih.gov

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The spectrum displays distinct signals for each carbon atom in the kaempferol aglycone and the glucose unit. The chemical shifts of the carbons are indicative of their chemical environment (e.g., aromatic, carbonyl, glycosidic). nih.govspectrabase.com

¹H and ¹³C NMR Spectral Data for this compound
Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, J in Hz)
2162.2-
3103.5-
4183.1-
5161.8-
699.96.46 (d, 2.1)
7163.7-
895.26.74 (d, 2.1)
9157.4-
10106.3-
1'121.8-
2', 6'131.28.05 (d, 8.8)
3', 5'115.46.91 (d, 8.8)
4'160.3-
1''100.25.09 (d, 7.3)
2''73.63.45-3.55 (m)
3''76.93.45-3.55 (m)
4''70.23.40 (t, 8.8)
5''77.83.45-3.55 (m)
6''61.23.71 (dd, 12.0, 5.2), 3.58 (dd, 12.0, 2.0)

Note: NMR data can vary slightly depending on the solvent used. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of MS. For this compound, LC-MS analysis typically shows a molecular ion peak corresponding to its molecular weight (448.38 g/mol ). nih.govnih.gov In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 447 is often observed. nih.gov Fragmentation analysis (MS/MS) can confirm the structure by showing the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to the kaempferol aglycone at m/z 285. researchgate.netcsic.es

Mass Spectrometry Data for this compound
Ionization ModeObserved Ionm/zInterpretation
Negative ESI[M-H]⁻447Deprotonated molecule
Negative ESI-MS/MS[M-H-162]⁻285Loss of glucose moiety (aglycone)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is characteristic for different classes of flavonoids. The UV-Vis spectrum of this compound in a solvent like methanol or ethanol typically exhibits two major absorption bands. nih.govcaymanchem.com Band I, in the longer wavelength region (around 350-370 nm), is associated with the cinnamoyl system (B-ring and the three-carbon bridge). Band II, at a shorter wavelength (around 250-270 nm), is attributed to the benzoyl system (A-ring). nih.govsbq.org.br The exact positions of these maxima can be influenced by the solvent and the glycosylation pattern.

UV-Vis Absorption Maxima for this compound
BandTypical Absorption Range (nm)
Band I350 - 370
Band II250 - 270

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands for its various functional groups. nih.gov

Key FTIR Absorption Bands for this compound
Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3400O-H stretchingHydroxyl groups (phenolic and alcoholic)
~1660C=O stretchingCarbonyl group of the γ-pyrone ring
~1605C=C stretchingAromatic rings
~1513C=C stretchingAromatic rings
~1245C-O-C stretchingAryl-ether linkage
~1072C-O stretchingAlcoholic groups of the sugar moiety

Note: The exact frequencies can vary slightly based on the sample preparation and instrument. nih.gov

Biological Activities and Pharmacological Potential of Kaempferol 7 O Glucoside

Anti-inflammatory Mechanisms of Kaempferol (B1673270) 7-O-Glucoside

Kaempferol 7-O-glucoside, also known as Kaempferol 7-O-β-D-glucoside (KPG), demonstrates significant anti-inflammatory effects by intervening in several critical stages of the inflammatory cascade. Its mechanisms involve the suppression of inflammatory signaling molecules, the downregulation of enzymes responsible for producing inflammatory mediators, and the inhibition of major signaling pathways that orchestrate the inflammatory response.

Scientific studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage models, have shown that this compound effectively suppresses the production of several key pro-inflammatory mediators. nih.gov In LPS-induced RAW 264.7 macrophages, the compound was found to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govcaymanchem.com This inhibitory action was also observed in mouse bone marrow-derived macrophages. nih.gov The suppression occurs in a concentration-dependent manner, indicating a direct relationship between the concentration of the compound and the reduction in these inflammatory molecules. caymanchem.com Specifically, the production of TNF-α, IL-1β, and IL-6 was shown to be inhibited at the mRNA level in these cells. nih.gov

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages

Inflammatory MediatorEffect ObservedCell ModelReference
Nitric Oxide (NO)Inhibited productionRAW 264.7 Macrophages nih.govplos.org
Prostaglandin E2 (PGE2)Inhibited productionRAW 264.7 Macrophages nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Inhibited production (protein and mRNA levels)RAW 264.7 Macrophages nih.govcaymanchem.com
Interleukin-1β (IL-1β)Inhibited production (protein and mRNA levels)RAW 264.7 Macrophages nih.govcaymanchem.com
Interleukin-6 (IL-6)Inhibited production (protein and mRNA levels)RAW 264.7 Macrophages nih.govcaymanchem.com

The synthesis of NO and PGE2 is catalyzed by the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. This compound has been found to downregulate the expression of both iNOS and COX-2 at both the protein and mRNA levels in LPS-treated RAW 264.7 macrophages. nih.gov By inhibiting the expression of these enzymes, the compound effectively reduces the production of their respective inflammatory products, NO and PGE2. nih.govresearchgate.net

Table 2: Effect of this compound on Pro-inflammatory Enzymes in LPS-Stimulated Macrophages

EnzymeEffect ObservedCell ModelReference
Inducible Nitric Oxide Synthase (iNOS)Downregulated expression (protein and mRNA levels)RAW 264.7 Macrophages nih.gov
Cyclooxygenase-2 (COX-2)Downregulated expression (protein and mRNA levels)RAW 264.7 Macrophages nih.gov

The expression of pro-inflammatory mediators and enzymes is controlled by complex intracellular signaling pathways. Research indicates that this compound exerts its anti-inflammatory effects by targeting and inhibiting key transcription factors and their upstream signaling cascades, including the NF-κB, AP-1, and JAK-STAT pathways. nih.gov

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated by the IκB kinase (IKK) complex and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound has been shown to attenuate LPS-induced NF-κB activation. nih.gov It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα and by suppressing the phosphorylation of the upstream IKKα/β kinases. nih.govaminer.org This action ultimately leads to a decrease in the nuclear translocation of the p65 subunit, thereby preventing it from activating the expression of target genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.gov

Activator protein-1 (AP-1) is another transcription factor that plays a crucial role in inflammation and is often co-activated with NF-κB. Studies have revealed that this compound can reduce LPS-induced AP-1 activity. nih.gov This inhibition is achieved by specifically suppressing the expression of the c-Fos protein in the nucleus, while the expression of c-Jun, another component of the AP-1 complex, is not affected. nih.gov By disrupting AP-1 activity, the compound further contributes to the suppression of the inflammatory response. researchgate.net

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors and is critically involved in the inflammatory response. Upon activation by stimuli like LPS, JAK proteins phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression. frontiersin.org this compound has been demonstrated to significantly abrogate the LPS-induced phosphorylation of STAT1 and STAT3. nih.govfrontiersin.org This effect is mediated by inhibiting the phosphorylation of the upstream activating kinases, JAK1 and JAK2. nih.govfrontiersin.org By inactivating the JAK-STAT pathway, this compound effectively blocks another major route for the expression of pro-inflammatory mediators in macrophages. researchgate.netfrontiersin.org

Table 3: Effect of this compound on Inflammatory Signaling Pathways

PathwayTargetEffect ObservedReference
NF-κBIKKα/β PhosphorylationInhibited nih.govaminer.org
IκBα Phosphorylation/DegradationInhibited nih.gov
p65 Nuclear TranslocationDecreased nih.gov
AP-1c-Fos Nuclear ExpressionInhibited nih.gov
JAK-STATJAK1 PhosphorylationInhibited nih.govfrontiersin.org
JAK2 PhosphorylationInhibited nih.govfrontiersin.org
STAT1 PhosphorylationInhibited nih.govfrontiersin.org
STAT3 PhosphorylationInhibited nih.govfrontiersin.org

Inhibition of Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound, a flavonoid glycoside, has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like inflammation. The MAPK family includes key proteins such as p38 MAPK, c-Jun N-terminal kinases (JNK), and Extracellular Signal-Regulated Kinase (ERK). nih.govspandidos-publications.commdpi.com

In RAW 264.7 macrophage cells stimulated by lipopolysaccharides (LPS), a derivative of this compound, specifically kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), demonstrated a concentration-dependent inhibition of the phosphorylation of p38 MAPK, JNK, and ERK. nih.govresearchgate.net This attenuation of MAPK phosphorylation suggests that the anti-inflammatory effects of this compound are mediated, at least in part, through the suppression of this pathway. nih.govresearchgate.net The inhibition of these kinases leads to a reduction in the production of pro-inflammatory mediators. nih.govresearchgate.net Studies on kaempferol, the aglycone form, further support the role of MAPK pathway inhibition in its anti-inflammatory and anticancer activities. spandidos-publications.commdpi.comnih.govmdpi.com Kaempferol has been observed to inhibit the phosphorylation of ERK, p38, and JNK in various cell models, leading to downstream effects such as reduced expression of matrix metalloproteinases (MMPs) and suppression of inflammatory responses. mdpi.commdpi.com

Phosphoinositide 3-kinase (PI3K)/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that this compound and its related compounds can influence. This pathway is integral to cell survival, proliferation, and inflammation.

Research has demonstrated that kaempferol and its glycosides can inhibit the phosphorylation of Akt, a key downstream effector of PI3K. plos.orgsemanticscholar.orgresearchgate.net For instance, in human hepatoma HepG2 cells, kaempferol significantly inhibited Akt phosphorylation. plos.orgsemanticscholar.orgresearchgate.net The de-phosphorylation of Akt at key residues like Ser473 and Thr308 has been observed in leukemia cell lines (K562 and U937) following treatment with kaempferol. plos.org A derivative, kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), also showed significant attenuation of Akt phosphorylation in LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.net This inhibition of the PI3K/Akt pathway is a key mechanism underlying the anti-inflammatory and anticancer properties of these compounds. mdpi.com

Impact on Inflammatory Cell Proliferation (e.g., T-cell Proliferation)

This compound has demonstrated inhibitory effects on the proliferation of inflammatory cells, such as T-cells. In a study examining the effects of kaempferol and its glycosides, this compound was found to inhibit the proliferation of concanavalin (B7782731) A (Con A)-activated T-cells in a time- and dose-dependent manner. plos.org

Effects on Oxidative Stress in Inflammation

This compound contributes to the mitigation of inflammation by exerting antioxidant effects. It has the ability to scavenge free radicals, which are key contributors to oxidative stress and the inflammatory process. caymanchem.combiomol.combertin-bioreagent.com

In cell-free assays, this compound was shown to scavenge DPPH radicals with an IC50 value of 51.09 μM. caymanchem.combiomol.com While its antioxidant activity is noted to be less potent than its aglycone, kaempferol, it still plays a role in reducing reactive oxygen species (ROS). plos.orgsemanticscholar.org By diminishing oxidative stress, this compound can help to alleviate the inflammatory cascade, as ROS are known to participate in the signaling pathways that lead to the production of pro-inflammatory mediators. plos.orgsemanticscholar.org

Anticancer Activities of this compound

Inhibition of Cancer Cell Proliferation

This compound has been identified as having marked anticancer activity through the inhibition of proliferation in various cancer cell lines. nih.govncats.io

Cell LineCancer TypeFindings
HeLa Cervical CarcinomaThis compound was found to be most sensitive against HeLa cells among a panel of cancer cells, with an EC50 of 3.9 µg/ml. caymanchem.combiomol.comnih.gov Another kaempferol glycoside, kaempferol 7-O-neohesperidoside, also showed significant cytotoxicity with an IC50 of 0.051 μM. medchemexpress.com
K562 LeukemiaDemonstrated an effective concentration (EC50) of 3.9 µg/ml for inhibiting proliferation. caymanchem.combiomol.combertin-bioreagent.com However, one study noted that kaempferol-7-O-β-D-glucopyranoside did not significantly affect K562 cell viability. banglajol.info
A431 Epidermoid CarcinomaShowed an EC50 of 14.8 µg/ml. caymanchem.combiomol.combertin-bioreagent.com
HepG2 HepatomaThis compound caused a decrease in proliferation at concentrations between 10–100 μM. plos.orgsemanticscholar.orgresearchgate.net Another derivative, kaempferol 7-O-neohesperidoside, had an IC50 of 0.020 μM. medchemexpress.com
CT26 Colon CancerIn one comparative study, this compound did not show an inhibitory effect on this cell line, whereas its aglycone, kaempferol, did. plos.orgsemanticscholar.orgresearchgate.net
B16F1 MelanomaSimilar to CT26 cells, this compound did not inhibit proliferation in this cell line in the same study. plos.orgsemanticscholar.orgresearchgate.net

The cytotoxic effects of this compound on normal human cells, such as HEK293 embryonic kidney cells and L-02 embryonic liver cells, were observed to be much smaller than on cancer cells, suggesting a degree of selectivity. nih.gov

Induction of Apoptosis

A key mechanism behind the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. This is often accompanied by cell cycle arrest, preventing cancer cells from dividing and proliferating.

In HeLa cervical carcinoma cells, this compound has been shown to induce G2/M phase arrest in the cell cycle. nih.govresearchgate.net This arrest is correlated with a decrease in the levels of Cyclin B1 and Cdk1. nih.gov Following this cell cycle disruption, the compound triggers apoptosis, which is confirmed by characteristic morphological changes, DNA fragmentation, and an increase in the sub-G1 apoptotic population in flow cytometry analysis. nih.gov

The apoptotic process initiated by this compound involves the mitochondrial pathway. nih.gov This is evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.gov While direct evidence for the cleavage of caspases by this compound specifically is limited in the provided results, its aglycone, kaempferol, has been shown to significantly induce the cleavage of caspase-9, caspase-7, caspase-3, and PARP in HepG2 cells. plos.orgsemanticscholar.orgresearchgate.netnih.gov This suggests that the apoptotic cascade, once initiated, likely proceeds through the activation of these executioner caspases, leading to the systematic dismantling of the cell.

Modulation of Cell Signaling Pathways in Cancer (e.g., AKT Phosphorylation, EGFR, Nrf2)

This compound, a glycosidic form of the flavonoid kaempferol, has demonstrated the ability to modulate various intracellular signaling pathways implicated in cancer progression. While much of the research has focused on its aglycone, kaempferol, studies have begun to elucidate the specific roles of its glycosides.

AKT Phosphorylation: The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. While kaempferol has been shown to significantly inhibit the phosphorylation of AKT, leading to reduced cancer cell viability, the direct effects of this compound on this pathway are less extensively documented. plos.orgnih.govsemanticscholar.orgnih.gov However, comparative studies have indicated that kaempferol generally exhibits stronger inhibitory effects on AKT phosphorylation than its glycosides, including this compound. plos.orgnih.govsemanticscholar.orgnih.gov One study on HepG2 human hepatoma cells showed that kaempferol significantly inhibited AKT phosphorylation, an effect that was not as pronounced with its glycoside derivatives. plos.orgnih.govsemanticscholar.orgnih.gov This suggests that the presence of the glucoside moiety may influence the compound's ability to interact with and modulate the AKT pathway.

EGFR (Epidermal Growth Factor Receptor): The EGFR signaling pathway plays a crucial role in cell proliferation and is a key target in cancer therapy. Kaempferol has been shown to inhibit EGFR activity and its downstream signaling cascades. mdpi.comspandidos-publications.comoaji.netresearchgate.net For instance, it has been demonstrated to inhibit EGFR-related pathways in pancreatic cancer cells. mdpi.comspandidos-publications.com While direct evidence for this compound's interaction with EGFR is still emerging, the known anti-proliferative effects of this glycoside on certain cancer cell lines suggest a potential, though likely less potent, modulation of such growth factor receptor pathways compared to kaempferol. mdpi.com

Nrf2 (Nuclear factor erythroid 2-related factor 2): The Nrf2 pathway is a key regulator of the cellular antioxidant response, but its role in cancer is complex, as it can also contribute to chemoresistance. Kaempferol has been shown to modulate the Nrf2 signaling pathway, and in some contexts, its inhibition can sensitize cancer cells to apoptosis by increasing reactive oxygen species (ROS). mdpi.com Kaempferol and its derivatives can influence Nrf2 activation, which in turn regulates the expression of antioxidant and cytoprotective enzymes. nih.gov Some studies suggest that kaempferol glycosides, including this compound, can contribute to the upregulation of Nrf2-mediated antioxidant enzyme activities. nih.gov Conversely, other research indicates that kaempferol can downregulate Nrf2 levels in certain cancer cells. mdpi.com The specific impact of this compound on the Nrf2 pathway likely depends on the cellular context and experimental conditions.

Anti-Angiogenesis Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Kaempferol has been demonstrated to possess anti-angiogenic properties by targeting key molecules in the angiogenic cascade. nih.govspandidos-publications.comnih.govd-nb.info

Research has shown that kaempferol can reduce the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, in ovarian cancer cells. mdpi.com It can also inhibit VEGF-stimulated viability, migration, invasion, and tube formation in human umbilical vein endothelial cells (HUVECs). mdpi.comspandidos-publications.com The underlying mechanism involves the downregulation of VEGF receptor-2 (VEGFR-2) and its downstream signaling pathways, including PI3K/AKT and MEK/ERK. mdpi.comspandidos-publications.com

While direct studies on the anti-angiogenic potential of this compound are limited, the established anti-proliferative activity of this glycoside against various cancer cell lines suggests a potential role in inhibiting tumor growth, which may involve the modulation of angiogenesis. mnba-journal.com However, it is generally observed that the biological activities of kaempferol are more potent than its glycosides, and further research is needed to specifically delineate the anti-angiogenic effects of this compound.

Impact on Tumor Suppressor Genes

Tumor suppressor genes play a crucial role in regulating cell growth and preventing the development of cancer. The ability of natural compounds to activate these genes is a promising area of cancer research.

Kaempferol has been shown to activate the tumor suppressor protein p53. mdpi.com The p53 protein is a key regulator of the cell cycle and apoptosis, and its activation can lead to the elimination of damaged or cancerous cells. Kaempferol has been observed to upregulate p53 expression, which in turn induces apoptosis in ovarian cancer cells. mdpi.com In HeLa cervical cancer cells, this compound has been found to induce G2/M phase arrest and apoptosis in a p53-independent manner, suggesting an alternative mechanism of action for this glycoside. caymanchem.com This indicates that while both the aglycone and its glucoside can impact cell cycle and apoptosis, they may do so through different molecular pathways.

Antioxidant Properties of this compound

This compound exhibits significant antioxidant properties, contributing to its potential health benefits. Its ability to neutralize free radicals and modulate endogenous antioxidant systems has been demonstrated in various studies.

Radical Scavenging Activity (e.g., DPPH, ABTS radicals)

This compound has been shown to possess potent radical scavenging activity, as evidenced by its performance in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. plos.orgnih.govsemanticscholar.orgnih.gov In comparative studies, kaempferol consistently demonstrates the highest free radical scavenging capacity, followed by this compound. plos.orgnih.gov

One study reported an IC50 value of 51.09 μM for this compound in a DPPH radical scavenging assay. caymanchem.com The antioxidant capacity of flavonol glycosides, including this compound, is influenced by the position of the glycosidic bond. Glycosylation at the 7-position generally results in a similar antioxidant capacity to the aglycone, whereas 3-glycosylation tends to decrease this activity. mdpi.com

Table 1: Radical Scavenging Activity of Kaempferol and its Glycosides

Modulation of Endogenous Antioxidants (e.g., Superoxide (B77818) Dismutase, Glutathione)

This compound can also exert its antioxidant effects by modulating the levels and activities of endogenous antioxidant enzymes. Studies have shown that kaempferol and its glycosides can enhance the activity of enzymes such as superoxide dismutase (SOD) and increase the levels of glutathione (B108866) (GSH). mdpi.com

Research has demonstrated that kaempferol can positively modulate endogenous antioxidants like glutathione and superoxide dismutase, which are important for protecting against toxicity caused by reactive oxygen species. frontiersin.org Specifically, kaempferol-7-O-glucopyranoside has been linked to the upregulation of antioxidant enzyme activities, including superoxide dismutase, catalase, and glutathione peroxidase. nih.gov In studies with HL-60 cells, kaempferol and its glycoside derivatives were found to increase the expression of SOD1 and SOD2 genes and elevate SOD activity. semanticscholar.org

Inhibition of Reactive Oxygen Species (ROS) Production

A key aspect of the antioxidant activity of this compound is its ability to inhibit the production of reactive oxygen species (ROS). mdpi.comfrontiersin.org ROS are byproducts of aerobic metabolism that can cause cellular damage and contribute to disease development.

Kaempferol has been shown to reduce the production of ROS in various cell types, including normal human dermal fibroblasts. researchgate.net This inhibition of ROS production is a crucial mechanism underlying its protective effects against oxidative stress-induced cellular damage. researchgate.net For instance, kaempferol glycosides have demonstrated protective effects against H2O2-induced oxidative damage in vascular endothelial cells. researchgate.net Furthermore, kaempferol has been observed to inhibit ROS production in LPS-induced RAW 264.7 macrophage cells in a concentration-dependent manner. mnba-journal.com

Neuroprotective Effects of this compound

This compound, a flavonoid glycoside found in various plants, has demonstrated a range of neuroprotective activities. caymanchem.com These effects are attributed to its ability to counteract several pathological processes implicated in neurodegenerative diseases and acute brain injury.

Oxidative stress is a key contributor to neuronal damage in various neurological disorders. scielo.brtandfonline.com Kaempferol and its glycosides, including this compound, exhibit antioxidant properties that help protect neurons from this damage. frontiersin.orgmdpi.com In cell-free assays, this compound has been shown to scavenge DPPH radicals with an IC50 value of 51.09 μM. caymanchem.com Studies on kaempferol, the aglycone form, have shown it can significantly protect SH-SY5Y neuronal cells from damage by reducing reactive oxygen species (ROS) and mitochondrial hydroxyl radicals. frontiersin.org Kaempferol glycosides have also been found to protect against H2O2-induced cell damage in SH-SY5Y neuroblastoma cells. nih.gov

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases and the secondary damage that occurs after events like ischemic stroke. nih.govplos.orgnih.gov this compound has been shown to modulate neuroinflammatory responses. caymanchem.comacs.org It can inhibit the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated mouse RAW 264.7 macrophages. caymanchem.com This anti-inflammatory action is partly attributed to its ability to inactivate key signaling pathways like NF-κB, AP-1, and JAK-STAT. caymanchem.com In models of cerebral ischemia, kaempferol glycosides have been observed to inhibit the activation of microglia and astrocytes, which are central to the neuroinflammatory process. plos.org This is evidenced by the reduced expression of markers like OX-42 for activated microglia and glial fibrillary acidic protein (GFAP) for reactive astrocytes. plos.org

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme is a key therapeutic strategy for managing symptoms of Alzheimer's disease. scielo.br this compound has been identified as an inhibitor of AChE. caymanchem.comscispace.com In cell-free assays, it demonstrated AChE inhibitory activity with an IC50 value of 63.94 μM. caymanchem.com Other related kaempferol glycosides, such as kaempferol-3,7-di-O-β-glucoside, have also shown the ability to inhibit AChE. medchemexpress.com

Studies on kaempferol and its glycosides suggest potential benefits for cognitive function, particularly in the context of neurodegenerative conditions like Alzheimer's disease. frontiersin.org Research using animal models has shown that kaempferol can improve memory dysfunction. plos.org For instance, in a multi-infarct dementia model, a related compound, kaempferol-3-O-rutinoside, was found to improve memory. plos.org While direct studies on this compound's effect on cognition are less common, the known inhibitory action on acetylcholinesterase and its neuroprotective properties point towards a potential role in preserving or enhancing cognitive function. caymanchem.comfrontiersin.org

The neuroprotective effects of kaempferol and its glycosides are mediated through specific cellular pathways. One such pathway is the Nrf2/HO-1 signaling cascade, which plays a crucial role in the antioxidant defense system. acs.orgnih.gov Kaempferol-3-O-β-d-glucuronate, a related glycoside, has been shown to increase the expression of Nrf2 and heme oxygenase-1 (HO-1) in microglial cells, thereby protecting against neuroinflammation. acs.orgnih.gov Furthermore, kaempferol has been identified as a potent modulator of mitophagy, the process of clearing damaged mitochondria. frontiersin.orgtandfonline.com By stimulating mitophagy, kaempferol helps maintain neuronal health and homeostasis. frontiersin.orgtandfonline.com This is particularly relevant in neurodegenerative diseases like Alzheimer's, where impaired mitophagy is a contributing factor. tandfonline.com

Ischemia-reperfusion injury, which occurs when blood flow is restored to the brain after a stroke, causes significant neuronal damage. plos.orgmdpi.com Kaempferol glycosides have demonstrated neuroprotective effects in animal models of this condition, such as the middle cerebral artery occlusion (MCAO) model. plos.orgfrontiersin.org Post-ischemic treatment with kaempferol glycosides has been shown to significantly reduce neurological deficits, decrease the volume of brain infarct, and attenuate neuron and axon injury. nih.govplos.org These protective effects are linked to the inhibition of neuroinflammation through the suppression of STAT3 and NF-κB activation. nih.govplos.org Specifically, kaempferol-3-O-glucoside, when administered intravenously after the onset of ischemia, has been found to reduce cerebral infarct volume and neurological deficit scores in rats. plos.org

Data Tables

Table 1: In Vitro Activities of this compound

ActivityAssayResult (IC50)Reference
AntioxidantDPPH radical scavenging51.09 μM caymanchem.com
Acetylcholinesterase InhibitionCell-free assay63.94 μM caymanchem.com

Table 2: Effects of Kaempferol Glycosides in MCAO Models

CompoundEffectMechanismReference
Kaempferol-3-O-glucoside (KGS)Reduced neurological deficits, brain infarct volume, neuron and axon injury.Inhibition of STAT3 and NF-κB activation, decreased expression of pro-inflammatory mediators. nih.govplos.org
Kaempferol-3-O-rutinoside (KRS)Attenuated neurological deficits and brain infarct volume.Inhibition of STAT3 and NF-κB activation, decreased expression of pro-inflammatory mediators. nih.govplos.org

Antiviral Activities of this compound

This compound, a flavonoid glycoside also known as populnin, has demonstrated notable antiviral properties in various in vitro studies. researchgate.netmdpi.com Its efficacy has been particularly investigated against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), where it has shown potential to interfere with critical stages of the viral life cycle.

Research has identified this compound as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov Studies involving the compound, isolated from Securigera securidaca, have shown that it exerts its inhibitory effects during the early stages of HIV infection. nih.govresearchgate.net The primary mechanism identified is the potent inhibition of HIV-1 reverse transcriptase, a crucial enzyme for viral replication. nih.govmdpi.comnih.gov

In comparative studies, the antiviral activity of this compound was found to be more pronounced than its aglycone form, kaempferol. nih.govresearchgate.netnih.gov At a concentration of 100 μg/ml, this compound inhibited HIV-1 multiplication by a rate of 95 ± 1.2%. nih.gov Further investigations determined its 50% inhibitory concentration (IC50) to be 32 μg/ml. nih.gov The inhibitory effect on the reverse transcriptase enzyme activity was significant, with studies showing an inhibition of over 60%. nih.gov These findings highlight the potential of this compound as an anti-HIV agent, largely attributable to its ability to disrupt the reverse transcription process. researchgate.netmdpi.comnih.gov

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Parameter Value Virus Strain Reference
Inhibition Rate 95 ± 1.2% (at 100 µg/ml) HIV-1 nih.gov
IC₅₀ Value 32 µg/ml HIV-1 nih.gov

| Mechanism | Inhibition of Reverse Transcriptase (>60%) | HIV-1 | nih.gov |

This compound has demonstrated significant activity against Herpes Simplex Virus (HSV). researchgate.netmdpi.com Research confirms its potency against human alphaherpesvirus 1 (HHV-1), also known as HSV-1. nih.govnih.govnih.gov Studies on the compound isolated from Securigera securidaca revealed a 100% inhibition of HSV-1 multiplication at a concentration of 20 μg/ml. longdom.org

The mechanism of action appears to target the early stages of viral infection. longdom.org It is suggested that this compound may inhibit the attachment of the virus to the host cell membrane, subsequent entry into the cell, and the function of viral polymerase. longdom.org The antiviral efficacy is further quantified by its 50% effective concentration (EC50) value against HSV-1, which was determined to be 4.1 μg/ml. longdom.org While the precise mechanism is not fully elucidated, the compound's ability to interfere with initial viral processes underscores its antiherpetic potential. semanticscholar.org

The antiviral spectrum of kaempferol derivatives extends to Herpes Simplex Virus type 2 (HSV-2). nih.gov While much of the specific research has focused on its aglycone, kaempferol, which is known to inhibit HSV-II replication, related compounds have also shown efficacy. researchgate.net For instance, kaempferol derivatives isolated from Ficus benjamina were found to be effective against both HSV-1 and HSV-2. nih.gov A flavonoid fraction rich in kaempferol demonstrated notable antiherpetic action against HHV-2 by inhibiting the viral replication cycle at multiple points. nih.gov This suggests that the core structure shared by these compounds is active against the replication machinery of HSV-2.

Table 2: In Vitro Anti-Herpes Simplex Virus (HSV-1) Activity of this compound

Parameter Value Virus Strain Reference
Inhibition Rate 100 ± 2.9% (at 20 µg/ml) HSV-1 longdom.org
EC₅₀ Value 4.1 µg/ml HSV-1 longdom.org

| Proposed Mechanism | Inhibition of early infection stage (attachment, entry, polymerase) | HSV-1 | longdom.org |

Antimicrobial and Antifungal Properties of this compound

This compound has been identified as possessing both antimicrobial and antifungal properties. chemicalbook.com Its activity has been documented against various bacterial and fungal strains. Research on the compound isolated from Cassia renigera demonstrated its effectiveness against the bacterium Escherichia coli. researchgate.net

In the realm of antifungal activity, this compound has shown notable effects. Studies have reported its efficacy against several fungal species, including Aspergillus flavus, Aspergillus niger, Fusarium moniliforme, and Rhizoctonia bataticola. researchgate.net Furthermore, the compound was isolated from Tripleurospermum disciforme, a plant extract that exhibited antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. brieflands.com The minimum inhibitory concentration (MIC) for this compound against E. coli, A. flavus, and A. niger was recorded as 2x10³ mg/disc. researchgate.net These findings indicate a broad spectrum of antimicrobial and antifungal action. nih.gov

Table 3: Antimicrobial and Antifungal Activity of this compound

Organism Type Activity Metric Value Reference
Escherichia coli Bacterium MIC 2x10³ mg/disc researchgate.net
Aspergillus flavus Fungus MIC 2x10³ mg/disc researchgate.net
Aspergillus niger Fungus MIC 2x10³ mg/disc researchgate.net
Fusarium moniliforme Fungus Effective Not specified researchgate.net

| Rhizoctonia bataticola | Fungus | Effective | Not specified | researchgate.net |

Structure Activity Relationship Studies for Kaempferol 7 O Glucoside

Impact of Glycosylation on Biological Activities (e.g., comparison with kaempferol (B1673270) aglycone and other glycosides)

Glycosylation, the attachment of a sugar moiety to the flavonoid backbone, significantly modulates the biological properties of kaempferol. Generally, the aglycone form, kaempferol, tends to exhibit more potent biological activities in vitro compared to its glycosylated counterparts, including kaempferol 7-O-glucoside. This is often attributed to the fact that the free hydroxyl groups on the flavonoid structure are crucial for activities such as radical scavenging and interaction with enzyme active sites.

A comparative study on the antitumor, antioxidant, and anti-inflammatory activities of kaempferol and several of its glycosides demonstrated that kaempferol consistently showed the highest efficacy. nih.govnih.gov For instance, in terms of antioxidant activity, kaempferol displayed the highest free radical scavenging activity in DPPH and ABTS assays, followed by this compound. nih.gov Other glycosides like kaempferol-3-O-rhamnoside and kaempferol-3-O-rutinoside showed no significant antioxidant activity in the same study. nih.gov

Similarly, in anti-inflammatory assays, kaempferol was the most potent inhibitor of T-cell proliferation and nitric oxide (NO) production in LPS-induced macrophage cells. nih.gov this compound also showed inhibitory effects, albeit weaker than the aglycone. nih.gov In terms of antiproliferative activity against various cancer cell lines (HepG2, CT26, and B16F1), kaempferol exhibited the strongest effect, with IC50 values significantly lower than those of its glycosides, which were largely inactive at the tested concentrations. nih.govmdpi.com

The general observation is that the addition of a sugar molecule can sterically hinder the interaction of the flavonoid with its target, or it may alter the electronic properties of the molecule, thereby reducing its activity. However, glycosylation is not always detrimental to bioactivity. In some instances, it can enhance the water solubility and stability of the compound, which can, in turn, improve its bioavailability in vivo. nih.gov Furthermore, certain biological activities, such as anti-rotavirus and anti-allergic effects, have been reported to be promoted by glycosylation.

Comparative Biological Activities of Kaempferol and its Glycosides
CompoundAntioxidant Activity (DPPH & ABTS Scavenging)Anti-inflammatory Activity (Inhibition of T-cell proliferation & NO production)Antiproliferative Activity (IC50 values against HepG2, CT26, B16F1 cell lines)
Kaempferol (Aglycone)HighestHighestMost Potent (e.g., IC50 = 30.92 µM for HepG2)
This compoundModerateModerateLow to Inactive (IC50 > 100 µM)
Kaempferol 3-O-rhamnosideLow to InactiveLow to InactiveLow to Inactive (IC50 > 100 µM)
Kaempferol 3-O-rutinosideLow to InactiveLow to InactiveLow to Inactive (IC50 > 100 µM)

Influence of Sugar Moiety and Linkage Position on Bioactivity

The specific nature of the sugar moiety and its point of attachment to the kaempferol structure are critical determinants of biological activity. While direct comparative studies across a wide range of activities for different positional isomers of kaempferol glucoside are limited, general principles can be drawn from the broader flavonoid literature.

The position of glycosylation affects how the molecule interacts with cell membranes and metabolic enzymes. For instance, kaempferol 3-O-glucoside (astragalin) is known to be absorbed more readily in the human gut than some other glycosides because of the presence of specific hydrolyzing enzymes. ijsit.com The hydroxyl group at the C-3 position is considered particularly important for the antioxidant activity of flavonoids. Glycosylation at this position can diminish this activity by blocking a key site for electron donation.

In contrast, glycosylation at the C-7 position, as in this compound, may have a different impact. While it still generally reduces activity compared to the aglycone, it might be more favorable than glycosylation at other positions for certain activities. For example, in the study comparing various kaempferol derivatives, this compound retained some antioxidant and anti-inflammatory properties, whereas the 3-O-glycosides were largely inactive. nih.gov

The type of sugar attached also plays a role. Monosaccharides like glucose may have different effects on bioavailability and activity compared to disaccharides like rutinose. The presence of different sugar units can influence the compound's polarity and its ability to be transported across biological membranes. For example, kaempferol 3-O-rhamnoside-7-O-rhamnoside has been identified as an endogenous inhibitor of polar auxin transport in plants, a function that is highly specific to its particular glycosylation pattern. nih.gov

Computational and Theoretical Approaches (e.g., Density Functional Theory, Molecular Descriptors, Target Prediction)

Computational and theoretical methods are increasingly being employed to predict the biological activities of flavonoids and to understand their structure-activity relationships at a molecular level. These in silico approaches provide valuable insights that can guide experimental studies.

Density Functional Theory (DFT) studies have been used to analyze the structural and electronic properties of kaempferol glycosides. These calculations can help in understanding the molecule's reactivity, including its ability to donate electrons and scavenge free radicals. For instance, DFT can be used to calculate bond dissociation energies and ionization potentials, which are key parameters in evaluating antioxidant activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to investigate the interaction of kaempferol and its glycosides with various protein targets. For example, molecular docking studies have explored the binding of kaempferol 3-O-glucoside to proteins like the DNMT3 protein, suggesting its potential as an inhibitor. Such studies can help in identifying potential molecular targets for this compound and in understanding how the glucoside moiety at the 7-position influences binding affinity compared to other glycosides or the aglycone.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By developing QSAR models for flavonoids, researchers can predict the bioactivity of new or untested derivatives and identify the key structural features that are important for a particular biological effect. For example, 2D-QSAR models have been developed for kaempferol analogues to correlate their structure with antipsoriatic activity. These studies can reveal which molecular properties, such as specific electronic or steric features, are favorable for the desired activity.

Through these computational approaches, it is possible to perform virtual screening of large libraries of compounds and to prioritize candidates for further experimental investigation, thereby accelerating the drug discovery process.

Pharmacokinetics and Metabolism of Kaempferol 7 O Glucoside

Absorption and Bioavailability Considerations

Like other flavonoid glycosides, kaempferol (B1673270) 7-O-glucoside is a polar molecule. mdpi.com This high polarity generally limits its direct absorption across the lipophilic barriers of the small intestine. mdpi.comtandfonline.com The bioavailability of kaempferol and its glycosides is often low, with one study noting an oral bioavailability of around 2%. researchgate.net

For absorption to occur, kaempferol glycosides typically require initial hydrolysis into their more lipid-soluble aglycone form, kaempferol. mdpi.comwvu.edu While the aglycone can be absorbed via passive diffusion, facilitated diffusion, or active transport in the small intestine, the glycoside form is less readily absorbed. mdpi.comnih.gov However, some kaempferol glycosides may be transported into enterocytes before being hydrolyzed. mdpi.comsemanticscholar.org If not absorbed in the small intestine, kaempferol 7-O-glucoside travels to the large intestine, where it is subjected to extensive metabolism by the gut microbiota. mdpi.comfoodstruct.com

Metabolic Pathways (e.g., Hydrolysis by Gut Microbiota, Phase I and Phase II Metabolism, C-ring Fission)

The metabolism of this compound is a multi-step process involving enzymes from the host and the gut microbiome.

Hydrolysis by Gut Microbiota: The crucial first step in the metabolism of many kaempferol glycosides is the removal of the sugar moiety. In the case of this compound, this is achieved through hydrolysis. The gut microbiota possesses a wide array of enzymes capable of this transformation. nih.gov Specifically, β-glucosidase is responsible for cleaving the glucose unit from the 7-position, releasing the aglycone, kaempferol. plos.orgsemanticscholar.orgmdpi.com Studies have demonstrated that this compound can be completely hydrolyzed to kaempferol by β-glucosidase under optimal conditions. plos.orgsemanticscholar.org

Phase I and Phase II Metabolism: Once the aglycone kaempferol is released, it undergoes extensive Phase I and Phase II metabolism, primarily in the enterocytes and the liver. mdpi.comwvu.edusemanticscholar.org

Phase I Metabolism: This involves oxidation and O-demethylation reactions. mdpi.comwvu.edu

Phase II Metabolism: This is the major pathway for kaempferol, involving conjugation reactions such as glucuronidation, sulfation, and methylation. mdpi.comwvu.edufoodstruct.com These reactions increase the water solubility of the metabolites, facilitating their excretion. The most common metabolites found circulating in the blood are glucuronide and sulfate (B86663) conjugates of kaempferol, such as kaempferol-3-glucuronide. foodstruct.commdpi.comnih.gov

C-ring Fission: A significant metabolic pathway for kaempferol aglycone, mediated by the colonic microbiota, is the fission (cleavage) of its central C-ring. mdpi.comtandfonline.com This breakdown results in the formation of simpler phenolic compounds. mdpi.comnih.gov These smaller molecules can then be absorbed into the systemic circulation or excreted. mdpi.commdpi.com

The table below details the key metabolites generated from this compound and its subsequent aglycone.

PrecursorMetabolic ProcessKey Enzymes/MediatorsResulting Metabolites
This compoundHydrolysisGut Microbiota (β-glucosidase)Kaempferol
KaempferolPhase II MetabolismHost Enzymes (e.g., UGTs, SULTs)Kaempferol glucuronides, Kaempferol sulfates, Methylated kaempferol
KaempferolC-ring FissionGut Microbiota4-hydroxyphenylacetic acid, 4-methylphenol, Phloroglucinol

Distribution to Tissues and Excretion

Following absorption and metabolism, the resulting conjugated forms of kaempferol, along with the phenolic acid products of C-ring fission, enter the systemic circulation. mdpi.comtandfonline.commdpi.com From the bloodstream, these metabolites are distributed to various body tissues before being eliminated. mdpi.comfoodstruct.com The primary routes of excretion for these polar metabolites are through the urine via the kidneys and in the feces via biliary excretion. mdpi.commdpi.comresearchgate.net Studies in humans have shown that after the consumption of kaempferol-rich foods, various glucuronide and sulfate conjugated metabolites are detectable in both plasma and urine. mdpi.com For instance, urinary excretion of kaempferol has been reported to be between 0.9% and 2.5% of the total amount ingested from dietary sources like broccoli and black tea. ijprems.commdpi.com

Influence of Glycosylation on Pharmacokinetic Behavior

The presence and position of the glucose molecule in this compound fundamentally influence its pharmacokinetic behavior compared to its aglycone. frontiersin.orgnih.gov Glycosylation generally increases the water solubility of flavonoids, which can be a double-edged sword for bioavailability. researchgate.netmdpi.com

While increased water solubility is beneficial for dissolving in the gastrointestinal fluids, the high polarity of glycosides like this compound hinders their ability to passively diffuse across the lipid-rich intestinal cell membranes. mdpi.comtandfonline.com This necessitates the enzymatic removal of the sugar group for efficient absorption of the resulting aglycone. wvu.edu

The table below summarizes the general influence of glycosylation on the pharmacokinetic properties of kaempferol.

Pharmacokinetic ParameterKaempferol (Aglycone)This compoundRationale for Difference
Polarity IntermediateHighThe addition of the polar glucose moiety increases overall polarity. mdpi.com
Absorption Mechanism Primarily passive/facilitated diffusion in the small intestineRequires hydrolysis to aglycone, primarily in the colon, before absorption. mdpi.comwvu.eduThe aglycone is more lipophilic and can cross cell membranes more easily.
Bioavailability Generally low, but higher than many glycosidesGenerally low; dependent on the efficiency of hydrolysis by gut microbiota. tandfonline.comresearchgate.netThe hydrolysis step is a rate-limiting factor for the absorption of the glycoside.
Metabolism Direct Phase I and II metabolism in enterocytes and liver.Primarily hydrolysis by microbiota, followed by Phase I/II metabolism of the aglycone. mdpi.comtandfonline.comThe glycoside must first be converted to the aglycone before extensive host metabolism can occur.

Future Research Directions and Therapeutic Implications for Kaempferol 7 O Glucoside

The Imperative for Advanced In Vivo Studies and Clinical Trials

The majority of research on kaempferol (B1673270) 7-O-glucoside has been conducted in vitro, providing a foundational understanding of its biological activities. researchgate.net However, to translate these promising laboratory findings into tangible therapeutic benefits, a concerted effort towards comprehensive in vivo studies and well-designed clinical trials is essential.

Clinical trials are the definitive method to assess the efficacy and safety of kaempferol 7-O-glucoside in humans. Such trials would need to be meticulously designed to investigate its potential in preventing or treating specific diseases where its preclinical data shows the most promise. To date, there is a notable lack of clinical trials specifically focused on this compound, a gap that significantly hinders its development as a therapeutic agent. researchgate.net

Unlocking Potential Through Synergistic Effects

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other therapeutic agents. This synergistic approach could lead to lower required doses of each compound, potentially reducing side effects and overcoming drug resistance.

Research has shown that kaempferol, the aglycone of this compound, exhibits synergistic effects with conventional anticancer drugs like 5-fluorouracil. mdpi.com Exploring similar synergies with this compound is a promising avenue for future research. For example, investigating its combination with standard chemotherapeutic agents could reveal enhanced anticancer activity and a potential to re-sensitize resistant cancer cells. mdpi.com Furthermore, the high bioactivity observed in certain plant extracts containing a mixture of phenolic compounds, including populnin (this compound), suggests a potential synergy among these compounds. mdpi.com Systematic studies are needed to identify the most effective combinations and elucidate the underlying mechanisms of these synergistic interactions.

Overcoming Bioavailability Challenges with Novel Formulations

A significant hurdle in the clinical application of many flavonoids, including kaempferol and its glycosides, is their low solubility in aqueous solutions and consequently, poor bioavailability. mnba-journal.comresearchgate.net This limitation can hinder their absorption and delivery to target tissues, reducing their therapeutic effectiveness.

To address this challenge, the development of novel formulations is a critical area of research. Nanoparticle-based formulations, such as those using organic polymers like chitosan, have shown promise in improving the bioavailability of kaempferol. mnba-journal.commnba-journal.com Other innovative drug delivery systems that have been successful for similar compounds like quercetin (B1663063) include lipid-based nanocarriers, microemulsions, and solid dispersions. researchgate.netsemanticscholar.org These advanced formulations can enhance solubility, improve stability, and facilitate targeted delivery, thereby maximizing the therapeutic potential of this compound. mnba-journal.comsemanticscholar.org Future research should focus on developing and optimizing such novel delivery systems specifically for this compound to improve its pharmacokinetic profile. mnba-journal.com

Targeting Specific Diseases: A Potential Drug Candidate

Preclinical studies have highlighted the potential of this compound as a therapeutic agent for a range of diseases, driven by its diverse biological activities.

Table 1: Potential Therapeutic Applications of this compound

Disease CategoryPotential Therapeutic ActionSupporting Evidence
Viral Infections Potent anti-HIV-1 activity by inhibiting reverse transcriptase. nih.govresearchgate.netStudies on Securigera securidaca isolates demonstrated significant inhibition of HIV-1 multiplication. mdpi.comnih.gov
Inflammatory Diseases Suppresses the production of pro-inflammatory mediators like nitric oxide, TNF-α, IL-1β, and IL-6. nih.govacs.orgResearch on RAW 264.7 macrophages showed downregulation of inflammatory pathways. nih.gov
Cancer Reported to have anti-cancer effects, though some studies suggest its aglycone, kaempferol, is more potent. mnba-journal.comnih.govspandidos-publications.comKaempferol has shown efficacy against various cancer cell lines. spandidos-publications.com
Thrombosis A related kaempferol glycoside demonstrated anti-thrombotic activity in vivo. frontiersin.orgStudies on a 6-hydroxykaempferol (B1588450) glycoside showed protection against thrombosis in a zebrafish model. frontiersin.org
Neurodegenerative Diseases The aglycone, kaempferol, has shown neuroprotective effects by modulating inflammatory pathways. frontiersin.orgFurther investigation is needed to determine if this compound possesses similar neuroprotective properties.

The potent anti-HIV-1 activity of this compound, which in some studies appears to be more pronounced than its aglycone, makes it a particularly interesting candidate for further investigation as an anti-retroviral agent. nih.govmdpi.com Its anti-inflammatory properties also suggest its potential use in chronic inflammatory conditions. nih.gov While kaempferol itself has been extensively studied for its anti-cancer effects, the specific role and efficacy of its 7-O-glucoside derivative require more focused research. nih.govspandidos-publications.com

Elucidating Unexplored Molecular Mechanisms

While research has begun to uncover the molecular mechanisms underlying the bioactivity of this compound, a deeper understanding is necessary for its targeted therapeutic development.

Current studies indicate that its anti-inflammatory effects are mediated through the inactivation of key signaling pathways, including nuclear factor-κB (NF-κB), activator protein-1 (AP-1), and Janus kinase/signal transducer and activator of transcription (JAK-STAT). nih.govresearchgate.net For instance, it has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65, key steps in the NF-κB signaling cascade. nih.gov Other kaempferol glycosides have been found to suppress the MAPK and Akt pathways. nih.gov

However, many of the molecular details remain to be fully elucidated. Future research should aim to:

Identify the specific cellular receptors and molecular targets of this compound.

Explore its influence on other critical signaling pathways involved in disease pathogenesis.

Investigate its epigenetic effects, an area that remains largely unexplored.

Utilize advanced techniques like transcriptomics, proteomics, and metabolomics to obtain a comprehensive view of its cellular effects.

By unraveling these unexplored molecular mechanisms, researchers can better predict its therapeutic effects, identify potential biomarkers for its activity, and design more rational and effective therapeutic strategies.

Q & A

Basic Research Questions

Q. How can kaempferol 7-O-glucoside be distinguished from other kaempferol glucosides (e.g., 3-O-glucoside) in plant extracts?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) for separation and identification. Kaempferol 7-O-glucoside exhibits distinct retention times and fragmentation patterns compared to 3-O-glucosides due to differences in polarity and glycosidic bond positions. For example, in grape skin extracts, kaempferol 7-O-glucoside was identified alongside 3-O-glucosides using UHPLC-DAD-MS/MS, with elution order and spectral data providing differentiation .

Q. What are the primary biosynthetic pathways for kaempferol 7-O-glucoside in plants?

  • Methodological Answer : Biosynthesis involves glycosyltransferases (UGTs) that catalyze the transfer of glucose to the 7-hydroxyl group of kaempferol. For instance, CtUGT3 from Carthamus tinctorius demonstrated specificity for kaempferol 7-O-glucosylation, with mutagenesis studies revealing critical residues (e.g., His-19, Asp-121) influencing catalytic efficiency . Recombinant enzyme assays with UDP-glucose as a co-substrate and LC-MS-based product validation are standard methods .

Q. What analytical standards and protocols are recommended for quantifying kaempferol 7-O-glucoside?

  • Methodological Answer : Use HPLC-grade kaempferol 7-O-glucoside reference standards (purity ≥98%) with UV detection at 265–370 nm. Protocols from United States Pharmacopeia (USP) or phyproof® Reference Substances are reliable. Storage at 2–8°C ensures stability, and sample preparation should include methanol/water extraction with sonication to preserve glycosidic integrity .

Advanced Research Questions

Q. How does the regiospecificity of glycosyltransferases impact kaempferol 7-O-glucoside production?

  • Methodological Answer : Enzyme engineering and molecular docking can elucidate regiospecificity. For example, CtUGT3 mutants (e.g., H19A) showed reduced activity for kaempferol 7-O-glucosylation, while NtGT2 from tobacco exhibited broad substrate flexibility, achieving 98% conversion efficiency for kaempferol in E. coli bioconversion systems . Kinetic assays (e.g., Michaelis-Menten parameters) and structural modeling (e.g., UDP-glucose binding pocket analysis) are critical for optimization .

Q. What role does kaempferol 7-O-glucoside play in antioxidant mechanisms?

  • Methodological Answer : Kaempferol 7-O-glucoside contributes to redox activity by scavenging free radicals (e.g., DPPH). In grape skin extracts, its antioxidant capacity was validated via electron paramagnetic resonance (EPR) and correlated with HPLC-quantified concentrations (R² > 0.9). Synergistic effects with catechin and rutin enhance activity, which can be tested using radical quenching assays and dose-response curves .

Q. How can metabolic engineering improve kaempferol 7-O-glucoside yields in microbial systems?

  • Methodological Answer : Heterologous expression of UGTs in E. coli (e.g., Ec-NtGT2) enables scalable production. Sequential substrate feeding (e.g., kaempferol and UDP-glucose) in optimized media yielded 40 mg/L kaempferol 7-O-glucoside in 4–9 hours. Downstream purification via preparative HPLC and validation by NMR/MS ensures product integrity .

Q. What is the evidence for kaempferol 7-O-glucoside’s enzyme inhibitory activity?

  • Methodological Answer : In vitro assays with α-amylase, α-glucosidase, and acetylcholinesterase (AChE) revealed inhibitory effects (IC₅₀ values). For example, correlations (R > 0.9) between kaempferol 7-O-glucoside and AChE inhibition in Onopordum caricum extracts were established via spectrophotometric activity assays and multivariate statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.